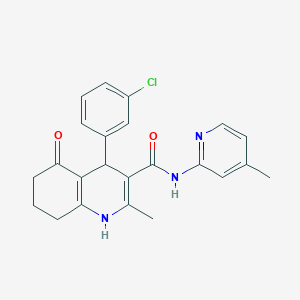

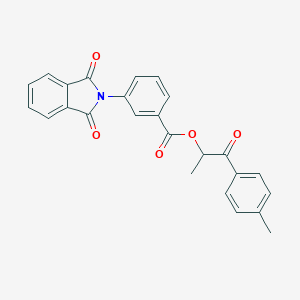

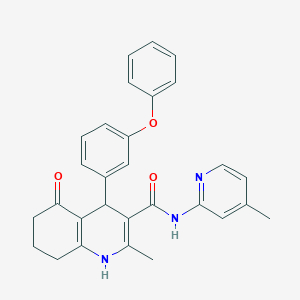

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Vismodegib, is a potent inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development, tissue repair, and stem cell maintenance. However, aberrant activation of this pathway has been implicated in several types of cancer, including basal cell carcinoma and medulloblastoma. Vismodegib has been approved by the FDA for the treatment of advanced basal cell carcinoma and is currently being investigated for its potential use in other cancers.

Wirkmechanismus

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the Hedgehog signaling pathway by binding to and inhibiting the activity of Smoothened, a transmembrane protein that plays a crucial role in the activation of the pathway. By blocking the activity of Smoothened, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents the transcription of downstream target genes that are involved in cell proliferation and survival.

Biochemical and Physiological Effects:

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a significant impact on the Hedgehog signaling pathway, leading to a reduction in the proliferation and survival of cancer cells. In addition, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also have off-target effects, leading to adverse effects such as muscle spasms, hair loss, and taste disturbances.

Vorteile Und Einschränkungen Für Laborexperimente

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its potential use in cancer therapy. Its mechanism of action is well-understood, and it has been shown to be effective in preclinical and clinical studies. However, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also have off-target effects, leading to adverse effects in patients. In addition, the high cost of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can limit its use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the identification of biomarkers that can predict response to 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide therapy. In addition, there is ongoing research on the use of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other cancers, including pancreatic cancer and chondrosarcoma. Finally, there is interest in the development of more selective inhibitors of the Hedgehog signaling pathway that can reduce the risk of off-target effects.

Synthesemethoden

The synthesis of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that includes several chemical reactions. The starting material is 5-methyl-2-pyridinecarboxylic acid, which is converted to 2-methyl-5-nitropyridine via a nitration reaction. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 3-phenoxybenzoyl chloride to form the corresponding amide. This amide is then cyclized using acetic anhydride and triethylamine to form the hexahydroquinoline ring. Finally, the carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and reacted with N-methyl-4-(4,4-dimethylthiochroman-6-yl)benzenesulfonamide to form 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of basal cell carcinoma and medulloblastoma cells by blocking the Hedgehog signaling pathway. Clinical trials have demonstrated the efficacy of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the treatment of advanced basal cell carcinoma, leading to its FDA approval in 2012. 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also being investigated for its potential use in other cancers, including pancreatic cancer and chondrosarcoma.

Eigenschaften

Produktname |

2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |

|---|---|

Molekularformel |

C29H27N3O3 |

Molekulargewicht |

465.5 g/mol |

IUPAC-Name |

2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C29H27N3O3/c1-18-14-15-25(30-17-18)32-29(34)26-19(2)31-23-12-7-13-24(33)28(23)27(26)20-8-6-11-22(16-20)35-21-9-4-3-5-10-21/h3-6,8-11,14-17,27,31H,7,12-13H2,1-2H3,(H,30,32,34) |

InChI-Schlüssel |

RXYHNQSTRPUBKZ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CCC3)C |

Kanonische SMILES |

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CCC3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)

![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)

![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)

![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)